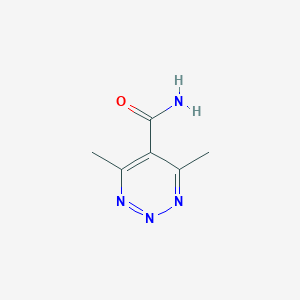

4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Beschreibung

BenchChem offers high-quality 4,6-Dimethyl-1,2,3-triazine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethyl-1,2,3-triazine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dimethyltriazine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-3-5(6(7)11)4(2)9-10-8-3/h1-2H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIFELFOOJUFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN=N1)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathway of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of a key intermediate, Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate, followed by its amidation to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide is achieved through the following two key transformations:

-

Formation of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate: This intermediate is synthesized from commercially available starting materials. Although various methods for the synthesis of substituted 1,2,3-triazines exist, a specific and well-documented procedure for this methyl ester has been established.[1][2]

Experimental Protocols

Step 1: Synthesis of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate

This procedure is adapted from the literature for the synthesis of the methyl ester intermediate.[1]

Materials:

-

Starting materials and reagents for the synthesis of the precursor to the triazine (specifics will depend on the chosen synthetic route to the triazine ring, which can be formed from various precursors as detailed in the literature on 1,2,3-triazine synthesis).[3][4]

-

Reagents for the formation of the 4,6-dimethyl-1,2,3-triazine-5-carboxylate structure.[1]

-

Appropriate solvents (e.g., ethanol, water, dichloromethane).

-

Sodium hydroxide (NaOH).

-

Hydroxylamine-O-sulfonic acid.

-

Sodium sulfate (Na₂SO₄).

-

Silica gel for column chromatography.

-

Hexanes and diethyl ether for chromatography.

Procedure:

A detailed, multi-step procedure is required to form the triazine ring, which is then functionalized. A key step involves the reaction of a pyrazole precursor. For instance, 3,5-Dimethyl-1H-pyrazole-4-carbonitrile can be dissolved in a mixture of ethanol and aqueous sodium hydroxide.[1] To this solution, hydroxylamine-O-sulfonic acid is added portion-wise while controlling the temperature.[1] The reaction mixture is stirred at room temperature. After completion, the ethanol is removed under reduced pressure, and the residue is worked up by extraction with dichloromethane.[1] The combined organic phases are dried over sodium sulfate and concentrated. The crude product is then carried through subsequent steps to form the methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. Purification by column chromatography on silica gel (e.g., using a mixture of hexanes and diethyl ether) yields the pure product.[1]

Characterization Data for Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate:

| Property | Value | Reference |

| Appearance | Purple solid | [1] |

| Melting Point | 30 °C | [1] |

| ¹H NMR (600 MHz, CDCl₃) | δ 4.02 (s, 3H), 2.72 (s, 6H) | [1] |

| ¹³C{¹H} NMR (150 MHz, CDCl₃) | δ 165.4, 155.8 (s, 2C), 122.7, 53.4, 20.5 (s, 2C) | [1] |

| HRMS (ESI-TOF) m/z | [M + H]⁺ Calcd for C₇H₉N₃O₂ + H⁺ 168.0773; Found 168.0771 | [1] |

Step 2: Synthesis of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide (Proposed)

This is a proposed general procedure for the amidation of the methyl ester intermediate based on standard chemical transformations. Optimization of reaction conditions may be necessary.

Materials:

-

Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate.

-

Ammonia solution (e.g., 7N in methanol) or aqueous ammonium hydroxide.

-

A suitable solvent (e.g., methanol, ethanol, or a sealed tube for aqueous ammonia).

-

Standard laboratory glassware for heating and stirring.

Procedure:

Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate is dissolved in a suitable solvent such as methanol. The solution is then saturated with ammonia gas at a low temperature (e.g., 0 °C) or a solution of ammonia in methanol is added. The reaction mixture is stirred at room temperature or gently heated in a sealed vessel until the reaction is complete (monitoring by TLC or LC-MS is recommended). Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 4,6-Dimethyl-1,2,3-triazine-5-carboxamide.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis pathway from the precursor to the final carboxamide product.

Caption: Synthesis workflow for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for synthesis and purification.

References

- 1. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazine synthesis [organic-chemistry.org]

- 4. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Abstract

This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and characterization of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide (CAS No. 135659-91-5). Direct experimental data for this compound is scarce in peer-reviewed literature; therefore, this guide focuses on the detailed properties and synthesis of its immediate, well-characterized precursor, Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate . A validated synthetic protocol for this precursor is provided, along with a proposed methodology for its conversion to the target carboxamide. This guide serves as a foundational resource for researchers interested in this and related 1,2,3-triazine scaffolds.

Introduction

Triazine derivatives are a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The three isomers (1,2,3-, 1,2,4-, and 1,3,5-triazine) offer diverse chemical space for drug design. The 1,2,3-triazine core, while less stable and synthetically challenging compared to its other isomers, participates in unique chemical transformations such as inverse electron demand Diels-Alder reactions, making it a valuable synthon for constructing more complex heterocyclic systems.[4][5][6]

This guide focuses on 4,6-Dimethyl-1,2,3-triazine-5-carboxamide , a specific derivative for which public data is limited. We consolidate the available information by focusing on its direct precursor, providing a robust starting point for its synthesis and further investigation.

Physicochemical and Spectroscopic Data

While quantitative physicochemical data such as pKa, LogP, and aqueous solubility for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide are not available in the cited literature, a commercial source provides its CAS Number as 135659-91-5.[1]

Extensive data exists for its immediate precursor, Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate , which is summarized below.

Table 1: Physicochemical and Spectroscopic Properties of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | [4] |

| Molecular Weight | 167.17 g/mol | [4] |

| Physical Appearance | Purple solid | [4] |

| Melting Point (mp) | 30 °C | [4] |

| ¹H NMR (600 MHz, CDCl₃) | δ 4.02 (s, 3H), 2.72 (s, 6H) | [4] |

| ¹³C NMR (150 MHz, CDCl₃) | δ 165.4, 155.8 (s, 2C), 122.7, 53.4, 20.5 (s, 2C) | [4] |

| Infrared (IR) (film) | ν̃ₘₐₓ 1735, 1540, 1438, 1299, 1203, 1090 cm⁻¹ | [4] |

| High-Resolution Mass Spectrometry (HRMS) | m/z: [M+H]⁺ Calculated for C₇H₉N₃O₂ + H⁺: 168.0773; Found: 168.0771 | [4] |

Synthesis and Experimental Protocols

The synthesis of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide can be logically achieved in a two-step process: first, the synthesis of the methyl ester precursor, followed by its amidation.

Synthesis of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate

This protocol is adapted from a validated procedure by Boger et al.[4] The synthesis involves the reaction of a pyrazole derivative with hydroxylamine-O-sulfonic acid.

Experimental Protocol:

-

Reaction Setup: Dissolve 3,5-Dimethyl-1H-pyrazole-4-carbonitrile (1.0 mmol) in a mixture of ethanol (15 mL) and 3 M aqueous sodium hydroxide (5 mL).

-

Reagent Addition: Add hydroxylamine-O-sulfonic acid (3.0 mmol) portionwise while maintaining the reaction temperature below 60 °C.

-

Reaction: Stir the mixture for 1 hour at room temperature.

-

Workup: Remove the ethanol under reduced pressure. Add water (20 mL) to the residue and extract the aqueous mixture with dichloromethane (3 x 40 mL).

-

Purification: Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting intermediate is carried through to the next step which yields the final methyl ester product. The study reports a 54% yield over the two steps.[4]

-

Final Purification: The crude product is further purified by column chromatography on silica gel.[4]

Proposed Synthesis of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide (Amidation)

This proposed protocol is based on general methods for the conversion of methyl esters to primary amides using an ammonia source.[7][8]

Proposed Experimental Protocol:

-

Reaction Setup: Dissolve Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate (1.0 mmol) in methanol (10 mL) in a sealed pressure vessel.

-

Reagent Addition: Add a saturated solution of ammonia in methanol (20 mL, ~7N) or a sufficient amount of aqueous ammonium hydroxide (e.g., 5-10 equivalents).

-

Reaction: Seal the vessel and heat the mixture at a temperature between 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 4,6-Dimethyl-1,2,3-triazine-5-carboxamide.

Logical Workflow and Visualizations

The synthetic pathway from the starting pyrazole to the target carboxamide is a sequential, two-stage process involving the formation of the methyl ester intermediate followed by amidation.

Caption: Synthetic workflow for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide.

Biological Activity and Signaling Pathways

There is currently no specific biological activity or signaling pathway data in the peer-reviewed literature for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide. However, the broader class of triazine-containing molecules is well-established in medicinal chemistry. Derivatives of 1,2,4-triazine and 1,3,5-triazine are known to possess a wide array of biological activities, acting as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3] The reactivity of the 1,2,3-triazine core, particularly in inverse electron demand Diels-Alder reactions, makes it a valuable scaffold for the synthesis of novel pyrimidines and other complex heterocycles with potential therapeutic applications.[4][9][10]

Further research is required to elucidate the specific biological profile and potential mechanisms of action for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide.

References

- 1. 135659-91-5|4,6-Dimethyl-1,2,3-triazine-5-carboxamide|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 4. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3-Triazine | C3H3N3 | CID 123047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [agris.fao.org]

- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [organic-chemistry.org]

Unraveling the Enigmatic Mechanism of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific studies detailing the mechanism of action for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide. This technical guide, therefore, provides a comprehensive overview of the known biological activities of the broader triazine class of compounds, offering potential, yet unverified, avenues for its mechanism. The data and experimental protocols presented are for structurally related compounds and should be interpreted as a guide for future research, not as direct evidence for the titular compound.

Introduction to the Triazine Scaffold

Triazines, a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms, are a cornerstone in medicinal chemistry. The three isomers, 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine, have all been investigated for a wide array of biological activities. These activities are diverse, ranging from anticancer and antimicrobial to herbicidal properties. The versatility of the triazine scaffold allows for a high degree of chemical modification, enabling the synthesis of large libraries of compounds with varied pharmacological profiles.

The Anticancer Potential of Triazine Derivatives: A Survey of the Landscape

While the specific cellular targets and signaling pathways of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide remain unelucidated, the broader family of triazine derivatives has demonstrated significant anticancer activity through various mechanisms.

1,3,5-Triazine Derivatives

A significant body of research exists for 1,3,5-triazine derivatives, which have been shown to target several key proteins in cancer progression. For instance, some derivatives act as inhibitors of the E2 ubiquitin-conjugating enzyme Rad6B, which is overexpressed in many cancers.[1][2][3] Others have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[4]

1,2,4-Triazine Derivatives

Derivatives of 1,2,4-triazine have also shown promise as anticancer agents. Some of these compounds have been found to induce apoptosis (programmed cell death) in cancer cells.[5] The sulfonamide derivatives of 1,2,4-triazines, for example, have demonstrated potential in colon cancer models.[5]

1,2,3-Triazine Derivatives

Research on the biological activities of 1,2,3-triazine derivatives is less extensive than for the other isomers. Some studies have focused on their chemical reactivity, such as their participation in inverse electron demand Diels-Alder reactions for the synthesis of pyrimidines. While this highlights their chemical properties, it does not directly inform on their biological mechanism of action as potential therapeutic agents.

Quantitative Data for Related Triazine Derivatives

The following table summarizes the in vitro anticancer activity of various triazine derivatives, as reported in the scientific literature. It is crucial to reiterate that this data is not for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide but for structurally related compounds. This data is intended to provide a comparative context for the potential potency of the triazine scaffold.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 4,6-diamino-1,3,5-triazine-2-carbohydrazides | 3a-e | MDA-MB-231, MCF-7 | Low micromolar | [1] |

| 4,6-dimorpholinyl-1,3,5-triazine derivatives | 6o | SW620, A549, HeLa, MCF-7 | 8.71 - 21.77 | [4] |

| 1,3,5-triazine nitrogen mustards | Not specified | MCF-7 | 13.88 - 146.79 | |

| 4,6-disubstituted-1,3,5-triazin-2(1H)-one analogs | 3 | - | 57.6 (for topoisomerase II inhibition) |

Commonly Employed Experimental Protocols in Triazine Research

The evaluation of the anticancer potential of triazine derivatives typically involves a battery of in vitro assays. While specific protocols for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide are not available, the following methodologies are standard in the field.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

-

Methodology: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a defined incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which is then solubilized, and the absorbance is measured to determine the extent of cell death.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Methodology: Treated cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and PI, a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Enzyme Inhibition Assays

-

Kinase Inhibition Assays: For compounds targeting specific kinases (e.g., PI3K), in vitro kinase assays are employed.

-

Methodology: These assays typically involve incubating the purified kinase, the test compound, a substrate, and ATP. The level of substrate phosphorylation is then measured, often using radiometric or fluorescence-based methods, to determine the inhibitory activity of the compound.

-

Signaling Pathways and Logical Relationships

Due to the absence of specific research on 4,6-Dimethyl-1,2,3-triazine-5-carboxamide, no definitive signaling pathways can be depicted. The creation of such a diagram would be purely speculative and scientifically unsound. Future research is required to identify the cellular targets and elucidate the signaling cascades affected by this specific compound.

Below is a generalized workflow for the initial screening and characterization of a novel anticancer compound, which would be applicable to the future study of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide.

Caption: A generalized experimental workflow for anticancer drug discovery.

Conclusion and Future Directions

The therapeutic potential of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide remains an open question due to a lack of dedicated research. However, the extensive investigation into the broader triazine family suggests that this compound could possess interesting biological activities. The data and methodologies presented in this guide, drawn from studies on related compounds, provide a solid foundation and a strategic roadmap for future investigations.

To elucidate the mechanism of action of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide, future research should focus on a systematic in vitro screening against a panel of cancer cell lines, followed by in-depth studies to identify its cellular targets and dissect the signaling pathways it modulates. Such studies are essential to unlock the potential of this and other under-investigated triazine derivatives for the development of novel therapeutics.

References

- 1. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 1,2,3-Triazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazine scaffold, a six-membered heterocyclic ring containing three contiguous nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic accessibility have spurred the development of a diverse array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 1,2,3-triazine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Anticancer Activity

Derivatives of 1,2,3-triazine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines. The mechanism of their anticancer action is often multifaceted, involving the modulation of key signaling pathways and the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,2,3-triazine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,3-Triazole-incorporated 1,3,4-oxadiazole-Triazine Derivatives | |||

| 9a (3,4,5-trimethoxyphenyl) | PC3 (Prostate) | 0.56 ± 0.09 | [1] |

| A549 (Lung) | 1.45 ± 0.74 | [1] | |

| MCF-7 (Breast) | 1.14 ± 0.65 | [1] | |

| DU-145 (Prostate) | 2.06 ± 0.92 | [1] | |

| 9d (4-pyridyl) | PC3 (Prostate) | 0.17 ± 0.063 | [1] |

| A549 (Lung) | 0.19 ± 0.075 | [1] | |

| MCF-7 (Breast) | 0.51 ± 0.083 | [1] | |

| DU-145 (Prostate) | 0.16 ± 0.083 | [1] | |

| s-Triazine Derivatives | |||

| 1a | MCF-7 (Breast) | 1.77 | [2] |

| C26 (Colon) | 13.46 | [2] | |

| 3b (4-F-Ar, dimorpholino) | MCF-7 (Breast) | 6.19 | [2] |

| 2d (4-CH3-Ar, dipiperidinyl) | MCF-7 (Breast) | 6.54 | [2] |

| C26 (Colon) | 0.38 | [2] | |

| s-Triazine Hydrazone Derivatives | |||

| 11 | MCF-7 (Breast) | 1.0 | |

| HCT-116 (Colon) | 0.98 |

Signaling Pathways in Anticancer Activity

The anticancer effects of 1,2,3-triazine derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

A prominent target for many triazine derivatives is the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling cascade.[3][4][5] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and survival. Certain triazine derivatives have been shown to inhibit EGFR tyrosine kinase (EGFR-TK), thereby blocking the initiation of this signaling cascade.[4]

References

- 1. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide on 4,6-Dimethyl-1,2,3-triazine-5-carboxamide Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of structural analogs of 4,6-dimethyl-1,2,3-triazine-5-carboxamide. This class of compounds holds potential for investigation in various therapeutic areas, particularly in oncology, due to the known bioactivity of the triazine scaffold.

Core Structure and Rationale for Interest

The core structure of interest is 4,6-dimethyl-1,2,3-triazine-5-carboxamide. The 1,2,3-triazine ring is a six-membered aromatic heterocycle containing three adjacent nitrogen atoms. This nitrogen-rich core imparts unique electronic properties and potential for diverse biological interactions.[1] Derivatives of 1,2,3-triazines have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiproliferative properties.[1][2] The carboxamide functional group at the 5-position provides a key site for hydrogen bonding and can be readily modified to explore structure-activity relationships (SAR). The methyl groups at the 4 and 6 positions influence the molecule's steric and electronic properties.

Synthesis of Structural Analogs

The synthesis of 4,6-dimethyl-1,2,3-triazine-5-carboxamide and its analogs can be approached through a multi-step process, starting from readily available precursors. A key intermediate in this synthesis is methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate.

Synthesis of Key Intermediate: Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate

A reliable method for the synthesis of this key intermediate has been reported.[3] The process involves the oxidative ring expansion of a corresponding N-aminopyrazole.

Experimental Protocol:

-

Step 1: Synthesis of 5-Cyano-4,6-dimethyl-1,2,3-triazine. 3,5-Dimethyl-1H-pyrazole-4-carbonitrile is dissolved in a mixture of ethanol and aqueous sodium hydroxide. Hydroxylamine-O-sulfonic acid is added portionwise while controlling the temperature. After stirring, the ethanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane. The combined organic phases are dried and concentrated to yield the crude product, which can be purified by column chromatography.[3]

-

Step 2: Conversion to Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. The detailed procedure for this conversion from the corresponding pyrazole precursor is outlined in the work by Boger and colleagues, which involves an oxidative ring expansion.[3] The resulting methyl ester is a purple solid.[3]

Conversion of the Methyl Ester to Carboxamide Analogs

The conversion of the methyl ester to the desired carboxamide can be achieved through standard amidation procedures.

General Experimental Protocol for Amidation:

A solution of methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate in a suitable solvent (e.g., methanol, ethanol, or a polar aprotic solvent like DMF) is treated with an excess of the desired amine (for N-substituted analogs) or ammonia (for the primary carboxamide). The reaction may be heated to drive it to completion. The progress of the reaction can be monitored by thin-layer chromatography or LC-MS. Upon completion, the solvent is removed in vacuo, and the crude product is purified by recrystallization or column chromatography.

The following diagram illustrates the general synthetic workflow:

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for 4,6-dimethyl-1,2,3-triazine-5-carboxamide and its close analogs is limited in the current literature, the broader class of triazine derivatives has been extensively studied, particularly for their anticancer properties.[2][4]

Anticancer Activity of Triazine Derivatives

Numerous studies have demonstrated the potential of 1,2,3- and 1,3,5-triazine derivatives as anticancer agents.[2][4][5] The mechanism of action for many of these compounds involves interference with various signaling pathways crucial for cancer cell proliferation and survival.[2]

Table 1: Examples of Anticancer Activity in Triazine Derivatives

| Compound Class | Cancer Cell Line(s) | Reported IC50 Values | Reference |

| 2-(2-arylidenehydrazinyl)-4,6-bis(substituted-phenoxy)-1,3,5-triazines | Pancreatic (Capan-1), Colorectal (HCT-116) | 1.9 - 42.2 µM | [5] |

| Morpholine-functionalized 1,3,5-triazine derivatives | Colorectal (SW480, SW620) | ~5.85 µM | [4] |

It is important to note that the data in Table 1 is for 1,3,5-triazine derivatives, and direct extrapolation to the 1,2,3-triazine core of interest should be done with caution. However, it highlights the potential of the triazine scaffold in cancer drug discovery.

Postulated Structure-Activity Relationships

Based on general principles of medicinal chemistry and findings from related triazine series, the following SAR points can be postulated for the 4,6-dimethyl-1,2,3-triazine-5-carboxamide scaffold:

-

The Carboxamide Group: The N-H and C=O moieties of the primary carboxamide can act as hydrogen bond donors and acceptors, respectively. Substitution on the nitrogen atom (R' in the diagram below) allows for the exploration of different steric and electronic environments, which could significantly impact target binding and pharmacokinetic properties.

-

The 4- and 6-Methyl Groups: These groups provide a certain steric profile to the molecule. Replacing them with other alkyl or aryl groups would modulate the lipophilicity and steric bulk, which could influence biological activity.

-

The 1,2,3-Triazine Core: The nitrogen atoms in the ring are potential sites for coordination with metal ions in metalloenzymes and can also participate in hydrogen bonding.

The following logical relationship diagram illustrates key areas for structural modification to explore SAR:

References

- 1. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Review of Substituted 1,2,3-Triazines: Synthesis, Properties, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazine scaffold, a six-membered heterocyclic ring containing three contiguous nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive literature review of substituted 1,2,3-triazines, focusing on their synthesis, chemical properties, and applications, particularly in the realm of drug discovery and development.

Synthesis of Substituted 1,2,3-Triazines

The synthesis of the 1,2,3-triazine core and its derivatives has been an area of active research, with several effective methodologies being established. Key strategies include the deoxygenation of 1,2,3-triazine 1-oxides, the cyclative cleavage of pyrazolyltriazenes, and the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates.

Deoxygenation of 1,2,3-Triazine 1-Oxides

A convenient and efficient method for the synthesis of 1,2,3-triazine derivatives involves the deoxygenation of their corresponding 1-oxides using trialkyl phosphites.[1][2][3][4][5] This approach offers high yields and clean conversion for a range of aromatic and aliphatic substituted 1,2,3-triazine-4-carboxylate derivatives.[2][3][4][5] Triethyl phosphite has been reported to be more reactive than trimethyl phosphite in these reactions.[2][3][5]

Experimental Protocol: General Procedure for the Deoxygenation of 1,2,3-Triazine 1-Oxides [3]

To a solution of the 1,2,3-triazine 1-oxide (1.0 equiv) in a suitable solvent (e.g., acetonitrile), trialkyl phosphite (e.g., trimethyl phosphite or triethyl phosphite) (1.2-2.0 equiv) is added. The reaction mixture is then stirred at a specified temperature (e.g., 60 °C) for a period of time (e.g., 2-6 hours), monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1,2,3-triazine derivative.

Synthesis of Pyrazolo[3,4-d][1][6][7]triazines

Fused heterocyclic systems incorporating the 1,2,3-triazine ring, such as pyrazolo[3,4-d][1][6][7]triazines, have garnered significant attention due to their interesting biological profiles.[8] One synthetic approach involves the cyclative cleavage of pyrazolyltriazenes.[8] Another method describes the diazotization of 5-amino-1H-pyrazole-4-carbonitriles or -carboxamides, followed by cyclization.

Experimental Protocol: Synthesis of 3,6-dihydro-4H-pyrazolo[3,4-d][1][6][7]triazin-4-ones

To a solution of 3-amino-1H-pyrazole-4-carboxamide or -carbonitrile in an acidic medium (e.g., aqueous HCl), a solution of sodium nitrite is added dropwise at low temperature (0-5 °C). The resulting diazonium salt intermediate is then allowed to cyclize, often with gentle warming, to yield the corresponding 3,6-dihydro-4H-pyrazolo[3,4-d][1][6][7]triazin-4-one. The product is then isolated by filtration and can be purified by recrystallization.

Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates

A highly efficient method for the synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters involves the base-mediated cyclization of readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates.[6] This reaction proceeds under mild basic conditions and does not require any transition metals or strong acids.[6]

Experimental Protocol: Synthesis of 6-Aryl-1,2,3-triazine-4-carboxylate Esters [6]

To a solution of the (Z)-4-aryl-2,4-diazido-2-alkenoate in a suitable solvent (e.g., THF), a mild base (e.g., DBU or Et3N) is added at room temperature. The reaction mixture is stirred for a specified time until the starting material is consumed, as monitored by TLC. The solvent is then evaporated, and the residue is purified by column chromatography to afford the desired 6-aryl-1,2,3-triazine-4-carboxylate ester.

Biological Activities and Therapeutic Potential

Substituted 1,2,3-triazines exhibit a broad spectrum of biological activities, with many derivatives showing promising potential as therapeutic agents. Their anticancer, antibacterial, and antifungal properties have been extensively investigated.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 1,2,3-triazine derivatives against various cancer cell lines.[7][9][10][11] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Selected Substituted 1,2,3-Triazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| G1a | MCF-7 (Breast) | 2.95 ± 0.25 | [10] |

| HepG2 (Liver) | 3.70 ± 0.48 | [10] | |

| G1c | MCF-7 (Breast) | 5.14 ± 0.62 | [10] |

| HepG2 (Liver) | 4.30 ± 0.49 | [10] | |

| G1d | MCF-7 (Breast) | 6.50 ± 0.84 | [10] |

| HepG2 (Liver) | 5.11 ± 0.66 | [10] | |

| Compound 9a | PC3 (Prostate) | 0.56 ± 0.09 | [7] |

| A549 (Lung) | 1.45 ± 0.74 | [7] | |

| MCF-7 (Breast) | 1.14 ± 0.65 | [7] | |

| DU-145 (Prostate) | 2.06 ± 0.92 | [7] | |

| Compound 9d | PC3 (Prostate) | 0.17 ± 0.063 | [7] |

| A549 (Lung) | 0.19 ± 0.075 | [7] | |

| MCF-7 (Breast) | 0.51 ± 0.083 | [7] | |

| DU-145 (Prostate) | 0.16 ± 0.083 | [7] | |

| Compound 11 | SW620 (Colon) | 5.85 | [1] |

Inhibition of Signaling Pathways

A significant mechanism underlying the anticancer effects of certain triazine derivatives is the inhibition of critical signaling pathways, such as the EGFR/PI3K/AKT/mTOR pathway.[12][13][14] This pathway plays a crucial role in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Conclusion

Substituted 1,2,3-triazines represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery. The development of efficient synthetic methodologies has enabled the creation of a wide array of derivatives with diverse biological activities. In particular, their potent anticancer effects, often mediated through the inhibition of key signaling pathways, underscore their importance as scaffolds for the design of novel therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective treatments for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazine synthesis [organic-chemistry.org]

- 7. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. researchgate.net [researchgate.net]

- 10. connectsci.au [connectsci.au]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Ascendancy of Triazines: A Technical Guide to Synthesis and Discovery of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent structural features, including the ability to engage in multiple hydrogen bonds, dipolar interactions, and pi-stacking, make it an ideal framework for designing novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and synthesis of novel triazine compounds, with a focus on their anticancer and antimicrobial applications. We will delve into detailed experimental protocols, present quantitative biological data, and visualize key cellular pathways and experimental workflows. The 1,3,5-triazine (s-triazine) and 1,2,4-triazine isomers are the most extensively studied and form the core of this guide.[1][2] s-Triazine derivatives, in particular, have garnered significant attention due to their remarkable activity against a wide array of cancer cell lines.[3]

Synthetic Methodologies for Novel Triazine Compounds

The synthetic versatility of the triazine core allows for the introduction of a wide range of substituents, enabling the fine-tuning of their physicochemical properties and biological activities. The primary and most common starting material for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines is cyanuric chloride.[4] The stepwise and temperature-controlled nucleophilic substitution of its chlorine atoms allows for the precise and sequential introduction of various nucleophiles.[4][5]

General Experimental Protocol for the Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines

This protocol outlines a general, three-step procedure for the synthesis of unsymmetrical trisubstituted s-triazines starting from cyanuric chloride.

Step 1: Monosubstitution

-

Dissolve cyanuric chloride (1 equivalent) in a suitable solvent, such as acetone or tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of the first nucleophile (1 equivalent) to the cooled solution.

-

Maintain the pH at a neutral or slightly basic level by the dropwise addition of an aqueous solution of a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[5]

-

Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by pouring the reaction mixture into crushed ice, followed by filtration, washing with water, and drying.

Step 2: Disubstitution

-

Dissolve the monosubstituted triazine derivative (1 equivalent) in a suitable solvent.

-

Add the second nucleophile (1 equivalent) to the solution.

-

Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating (typically 25-50 °C) for several hours to overnight.[5]

-

Monitor the reaction by TLC.

-

Work-up of the reaction typically involves removal of the solvent under reduced pressure, followed by purification of the crude product by column chromatography or recrystallization.

Step 3: Trisubstitution

-

Dissolve the disubstituted triazine derivative (1 equivalent) in a high-boiling point solvent like dioxane or N,N-dimethylformamide (DMF).

-

Add the third nucleophile (1 equivalent) and a suitable base.

-

Heat the reaction mixture at an elevated temperature, often under reflux conditions (80-100 °C or higher), for several hours.[5]

-

Monitor the reaction by TLC.

-

After completion, the product is typically isolated by precipitation upon cooling or by pouring the reaction mixture into water, followed by filtration and purification.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of recently synthesized novel triazine compounds against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Novel Triazine Derivatives (IC₅₀ values in µM)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imamine-Triazine Hybrid 4f | MDA-MB-231 (Breast) | 6.25 | [6] |

| Imamine-Triazine Hybrid 4k | MDA-MB-231 (Breast) | 8.18 | [6] |

| Pyrazolyl-s-triazine 18 | HCT-116 (Colon) | 0.50 | [3] |

| Quinazoline-Triazine Hybrid 12 | EGFR enzyme | 0.0368 | [3] |

| Pyrazolyl-s-triazine 15 | EGFR enzyme | 0.305 | [3] |

| Pyrazolyl-s-triazine 16 | EGFR enzyme | 0.287 | [3] |

| Pyrazolyl-s-triazine 17 | EGFR enzyme | 0.229 | [3] |

| Thiophene-Triazine 47 | A549 (Lung) | 0.20 | [3] |

| Thiophene-Triazine 47 | MCF-7 (Breast) | 1.25 | [3] |

| Thiophene-Triazine 47 | HeLa (Cervical) | 1.03 | [3] |

| Triazole-Oxadiazole-Triazine 9a | PC3 (Prostate) | 0.56 | [7] |

| Triazole-Oxadiazole-Triazine 9a | A549 (Lung) | 1.45 | [7] |

| Triazole-Oxadiazole-Triazine 9a | MCF-7 (Breast) | 1.14 | [7] |

| Triazole-Oxadiazole-Triazine 9d | PC3 (Prostate) | 0.17 | [7] |

| Triazole-Oxadiazole-Triazine 9d | A549 (Lung) | 0.19 | [7] |

| Triazole-Oxadiazole-Triazine 9d | MCF-7 (Breast) | 0.51 | [7] |

Table 2: Antimicrobial Activity of Novel Triazine Derivatives (MIC values in µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |

| Thiourea-s-triazine 5a | 125 | 250 | 250 | >500 | >500 | [5] |

| Thiourea-s-triazine 5j | 62.5 | 125 | 125 | 250 | 250 | [5] |

| Urea-s-triazine 6a | 250 | 500 | 500 | >500 | >500 | [5] |

| Urea-s-triazine 6j | 125 | 250 | 250 | 500 | 500 | [5] |

| Triazine Polymer TZP3 | 4 | 2 | 8 | 8 | 16 | [8] |

| Triazine Polymer TZP5 | 4 | 1 | 8 | 2 | 8 | [8] |

| Triazine Polymer TZP9 | 2 | 1 | 4 | 4 | 8 | [8] |

Signaling Pathways and Mechanisms of Action

Novel triazine derivatives exert their biological effects through various mechanisms of action, including the inhibition of key enzymes and the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of EGFR/PI3K/AKT/mTOR Signaling Pathway in Cancer

A significant number of anticancer triazine compounds have been shown to target the epidermal growth factor receptor (EGFR) and its downstream phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling cascade.[3][9][10] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.

Caption: EGFR/PI3K/AKT/mTOR signaling pathway and its inhibition by novel triazine compounds.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is another crucial target for anticancer and antimicrobial agents. This enzyme is essential for the synthesis of nucleotides, which are the building blocks of DNA. Inhibition of DHFR disrupts DNA replication and leads to cell death.[11] Several triazine derivatives have been designed as potent DHFR inhibitors.[12]

Caption: Mechanism of action of triazine-based DHFR inhibitors.

Experimental Workflow for Drug Discovery

The discovery of novel triazine-based therapeutic agents follows a structured workflow that integrates computational design, chemical synthesis, and biological evaluation.

Caption: A typical workflow for the discovery and development of novel triazine compounds.

Conclusion

The triazine scaffold continues to be a highly fruitful area of research in the quest for novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it a versatile platform for the development of potent and selective inhibitors of various biological targets. This guide has provided a comprehensive overview of the current landscape of triazine chemistry, offering detailed synthetic protocols, quantitative biological data, and insights into their mechanisms of action. The continued exploration of the chemical space around the triazine core, coupled with advanced computational and biological screening methods, holds immense promise for the discovery of the next generation of anticancer and antimicrobial drugs.

References

- 1. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 2. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds | Bentham Science [benthamscience.com]

- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)- s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel triazines as anti-cancer agents targeting human DHFR. [wisdomlib.org]

Theoretical Underpinnings of 1,2,3-Triazine Ring Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the stability of the 1,2,3-triazine ring, a key heterocyclic scaffold in medicinal chemistry. Understanding the inherent stability and decomposition pathways of this ring system is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. This document summarizes key quantitative data from computational studies, details the theoretical methodologies employed, and visualizes important concepts to facilitate a deeper understanding of 1,2,3-triazine chemistry.

Core Concepts in 1,2,3-Triazine Stability

The stability of the 1,2,3-triazine ring is a subject of considerable interest due to its prevalence in biologically active compounds.[1][2] Theoretical studies, primarily employing quantum chemistry methods, have been instrumental in elucidating the electronic structure, aromaticity, and reactivity of this heterocycle. A key finding from comparative studies is that the 1,2,3-triazine isomer is the least stable among the triazine isomers (1,2,3-, 1,2,4-, and 1,3,5-triazine), a factor attributed to the destabilizing electronic effects of the three adjacent nitrogen atoms.

Computational analyses of azines, the class of aromatic heterocycles containing nitrogen, have shown that while they are all considered aromatic, the degree of aromaticity and overall stability can vary significantly.[3][4] Metrics such as Nucleus-Independent Chemical Shift (NICS) and extra cyclic resonance energy (ECRE) are commonly used to quantify aromaticity.[3] Studies indicate that while the aromaticity of azines, including 1,2,3-triazine, is comparable to benzene, their thermodynamic stability is lower due to the less favorable C-N and N-N bonds compared to C-C bonds.[3][5]

Quantitative Data on 1,2,3-Triazine Stability

The following tables summarize key quantitative data from theoretical studies on the 1,2,3-triazine ring and related azines. These values provide a basis for comparing the stability and electronic properties of these heterocycles.

Table 1: Calculated Aromaticity Indices for Azines

| Compound | NICS(0)πzz (ppm) | ECRE (kcal/mol) |

| Benzene | -36.5 | 31.5 |

| Pyridine | -35.8 | 31.0 |

| Pyridazine (1,2-diazine) | -34.5 | 29.8 |

| Pyrimidine (1,3-diazine) | -35.1 | 30.5 |

| Pyrazine (1,4-diazine) | -34.9 | 30.2 |

| 1,2,3-Triazine | -33.7 | 28.9 |

| 1,2,4-Triazine | -34.2 | 29.5 |

| 1,3,5-Triazine | -34.8 | 30.1 |

Data extrapolated from comparative studies on azines.[3]

Table 2: Calculated Relative Stabilities of Triazine Isomers

| Isomer | Relative Energy (kcal/mol) |

| 1,3,5-Triazine | 0.0 |

| 1,2,4-Triazine | +5.8 |

| 1,2,3-Triazine | +12.3 |

Relative energies calculated at the B3LYP/6-311+G* level of theory.*

Theoretical and Computational Protocols

The data presented in this guide are derived from sophisticated computational chemistry techniques. Understanding these methodologies is essential for critically evaluating the results and for designing new theoretical studies.

Key Experimental (Computational) Protocols

-

Geometry Optimization:

-

Method: Density Functional Theory (DFT) with the B3LYP functional is a commonly used method for optimizing the molecular geometries of azines.[3][6]

-

Basis Set: The 6-311+G** basis set is typically employed to provide a good balance between accuracy and computational cost.[3]

-

Procedure: The initial structure of the 1,2,3-triazine molecule is built using molecular modeling software. A geometry optimization calculation is then performed to find the lowest energy conformation of the molecule. This involves iteratively calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

-

Aromaticity Calculations:

-

NICS (Nucleus-Independent Chemical Shift):

-

Method: The GIAO (Gauge-Including Atomic Orbital) method is used to calculate the magnetic shielding at a dummy atom placed in the center of the ring (NICS(0)) or at a certain distance above the ring plane.[3]

-

Procedure: A single-point energy calculation is performed on the optimized geometry using the GIAO-B3LYP/6-311+G** level of theory. The NICS value is then extracted from the output file. The NICS(0)πzz component, which considers only the contribution from the π orbitals, is often used as a more reliable indicator of aromaticity.[3]

-

-

ECRE (Extra Cyclic Resonance Energy):

-

Method: ECRE is calculated by comparing the energy of the cyclic molecule with that of an appropriate acyclic reference compound using block-localized wavefunction (BLW) methods.[3]

-

Procedure: The energy of the 1,2,3-triazine molecule is calculated. An acyclic reference molecule with the same number and type of bonds is then constructed, and its energy is also calculated. The ECRE is the difference between these two energies.

-

-

-

Decomposition Pathway Analysis:

-

Method: Transition state theory combined with DFT calculations (e.g., B3LYP/6-311+G**) is used to map out the potential energy surface for the decomposition of 1,2,3-triazine.

-

Procedure: Potential decomposition pathways, such as retro-Diels-Alder reactions or ring-opening reactions, are hypothesized. The structures of the transition states for these reactions are then located using transition state search algorithms. The energy barriers for each step are calculated as the difference in energy between the reactants and the transition state. The reaction products are also optimized to determine the overall thermodynamics of the decomposition process.

-

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important relationships and workflows in the theoretical study of 1,2,3-triazine stability.

References

- 1. comporgchem.com [comporgchem.com]

- 2. researchgate.net [researchgate.net]

- 3. studylib.net [studylib.net]

- 4. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. researchgate.net [researchgate.net]

potential therapeutic targets for triazine carboxamides

An In-depth Technical Guide on Potential Therapeutic Targets for Triazine Carboxamides

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold has garnered considerable interest in medicinal chemistry due to its wide-ranging pharmacological properties, particularly in cancer research. Triazine derivatives have been investigated for their potential to interact with a variety of biological targets, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and neurotropic effects. This technical guide provides a comprehensive overview of the key therapeutic targets of triazine carboxamides and related derivatives, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Carbonic Anhydrase Inhibition

A primary and extensively studied therapeutic target for triazine derivatives is the family of zinc-containing enzymes known as carbonic anhydrases (CAs). These enzymes play a crucial role in pH regulation and are implicated in various physiological and pathological processes, including tumorigenesis.[1][2] Specifically, tumor-associated isoforms like CA IX and CA XII are highly expressed in hypoxic cancers, making them attractive targets for anticancer drug development.[1]

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity (Ki, in nM) of various triazine-sulfonamide conjugates against different human carbonic anhydrase (hCA) isoforms.

| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| s-Triazinyl-substituted aminoalkylbenzenesulfonamides with non-polar amino acids | - | - | - | - | 7.5–9.6 | [3] |

| Benzenesulfonamides with 1,3,5-triazine and anilines/piperidine | 51.67 ± 4.76 | 40.35 ± 5.74 | - | - | - | [3] |

| Ureidosulfonamides with 1,3,5-triazine | - | - | - | 0.91–126.2 | - | [3] |

| Substituted s-triazines with sulfanilamide and piperazines | - | - | - | 0.4–307.7 | - | [3] |

| Sulfonamides with 1,3,5-triazine moieties | - | - | - | 1.2–34.1 | 2.1–33.9 | [1] |

| Sulfonamide-triamino-triazine adducts | - | - | - | 1.2–5.9 | - | [1] |

| Derivatives with Ser, Thr, and Ala | - | - | - | 8.7, 13.1, 8.4 | - | [1] |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of triazine derivatives against various CA isoforms is typically determined using a stopped-flow CO2 hydration assay.

-

Enzyme and Inhibitor Preparation : Solutions of recombinant human CA isozymes and the synthesized triazine compounds are prepared.

-

Pre-incubation : The enzyme and inhibitor solutions are pre-incubated together for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., room temperature) to allow for the formation of the enzyme-inhibitor complex.[3]

-

Assay : The enzymatic activity is measured by monitoring the hydration of CO2. The assay is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated buffer. The change in pH is monitored over time.

-

Data Analysis : Inhibition constants (Ki) are calculated by non-linear least-squares methods using the Cheng-Prusoff equation. The final reported values are typically the mean from at least three independent experiments.[3]

Signaling Pathway: Role of CA IX in Tumor Hypoxia

Caption: CA IX pathway in tumor hypoxia and its inhibition by triazine carboxamides.

Receptor Modulation

Triazine carboxamides and their analogs have been shown to interact with various G protein-coupled receptors (GPCRs) and ligand-gated ion channels, indicating their potential in treating neurological and other disorders.

Adenosine Receptors

Derivatives of the 1,3,5-triazine scaffold have been developed as ligands for human adenosine receptors (hARs), particularly the hA1 and hA3 subtypes, which are involved in tumor proliferation.[4]

The following table presents the percentage of inhibition at a 10 µM concentration and the binding affinities (Ki, in nM) for selected 1,3,5-triazine derivatives.

| Compound | hA1 AR (% Inhibition) | hA3 AR (% Inhibition) | hA1 AR (Ki, nM) | hA3 AR (Ki, nM) | Reference |

| 9a | >95% | >95% | 13.5 | 16.5 | [4] |

| 9c | >95% | >95% | 9.8 | 39.0 | [4] |

| 9d | 69% | 95% | - | - | [4] |

| 11b | - | - | 19.5 | 21.0 | [4] |

-

Cell Culture : HEK293 cells stably expressing the human adenosine receptor subtypes (hA1, hA2A, hA2B, hA3) are used.

-

Assay : The binding affinity of the synthesized compounds is evaluated using a radioligand binding assay. A known radioligand (e.g., [3H]-DPCPX for hA1, [3H]-ZM241385 for hA2A, etc.) is competed with the test compounds at various concentrations.

-

Incubation : The cell membranes, radioligand, and test compounds are incubated together to reach binding equilibrium.

-

Separation and Detection : Bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.

-

Data Analysis : The percentage of inhibition is calculated, and for compounds showing significant inhibition, Ki values are determined from competition binding curves.

Serotonin and Dopamine Receptors

New triazine derivatives have been investigated as ligands for serotonin (5-HT) and dopamine (D) receptors, which are important targets in the central nervous system.[5][6]

| Compound | 5-HT6R (Ki, nM) | 5-HT2AR (Ki, nM) | 5-HT7R (Ki, nM) | D2R (Ki, nM) | Reference |

| Compound 6 | - | 248 | - | - | [5] |

| Compound 15 | - | 489 | - | - | [5] |

| Compound 25 | - | 364 | - | - | [5] |

| Compound 19 | - | - | 638 | - | [5] |

| Compound 20 | - | - | 665 | - | [5] |

| Compound 22 | - | - | 771 | - | [5] |

| Compound 2 | - | - | 8 | - | [6] |

| Compound 12 | - | - | 18 | - | [6] |

Neuronal Nicotinic Receptors (NNRs)

Triazine derivatives have been shown to inhibit the current of α7 and α3β4 neuronal nicotinic receptors and have a dual effect (potentiation at intermediate concentrations and inhibition at higher concentrations) on α4β2 receptors.[7]

Enzyme Inhibition in Neurotransmission and Detoxification

Beyond carbonic anhydrases, triazine-based compounds have been explored as inhibitors of other key enzymes.

Acetylcholinesterase (AChE) and Glutathione S-transferase (GST)

A series of 1,2,4-triazine-sulfonamide hybrids have been synthesized and evaluated for their inhibitory effects on AChE, a key enzyme in neurotransmission, and GST, which is involved in cellular detoxification.[8] Molecular docking studies have provided insights into the binding modes of these compounds with the target enzymes.[8]

DNA Alkylation

Certain triazene compounds, which are structurally related to triazines, function as alkylating agents. Their mechanism of action involves the methylation of DNA, primarily at the O6-position of guanine.[9] This leads to base mismatches and ultimately triggers cytotoxic effects. The efficacy of these compounds is influenced by DNA repair systems such as O6-alkylguanine-DNA-alkyltransferase (MGMT), mismatch repair (MMR), and base excision repair (BER).[9]

Signaling Pathway: Mechanism of Triazene Alkylating Agents

Caption: DNA alkylation by triazenes and the role of DNA repair pathways.

Other Anticancer Targets

The 1,3,5-triazine scaffold is a component of compounds that target a multitude of enzymes and pathways implicated in breast cancer and other malignancies.[10] These include:

-

PI3K/mTOR pathway : Inhibition of these kinases is a key strategy in cancer therapy.[10][11]

-

Receptor Tyrosine Kinases : EGFR and VEGFR are crucial for tumor growth and angiogenesis.[10]

-

Cell Cycle Regulation : Cyclin-dependent kinases (CDKs) are essential for cell cycle progression.[10]

-

DNA Metabolism and Integrity : Dihydrofolate reductase (DHFR) and DNA topoisomerases are established anticancer targets.[10]

-

Protein Degradation : The ubiquitin-conjugating enzyme system is involved in protein turnover.[10]

-

Tumor Microenvironment : Matrix metalloproteinases (MMPs) are involved in tissue remodeling and metastasis.[10]

Experimental Workflow: Drug Discovery and Evaluation

The development of novel triazine-based therapeutic agents typically follows a structured workflow from synthesis to biological evaluation.

Caption: A typical workflow for the discovery of triazine-based therapeutic agents.

This guide highlights the significant potential of triazine carboxamides and their derivatives as versatile scaffolds for targeting a wide array of biological molecules involved in various diseases, particularly cancer and neurological disorders. The ease of chemical modification of the triazine ring allows for the fine-tuning of activity and selectivity, making it a privileged structure in modern drug discovery.[11][12] Further research into these compounds is warranted to develop novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Triazine Derivatives on Neuronal Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and examination of 1,2,4-triazine-sulfonamide hybrids as potential inhibitory drugs: Inhibition effects on AChE and GST enzymes in silico and in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triazene compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Exploratory Screening of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial exploratory screening of the novel compound, 4,6-Dimethyl-1,2,3-triazine-5-carboxamide. Given the limited publicly available biological data for this specific molecule, this document outlines a series of recommended experimental protocols and data interpretation strategies based on established methodologies for analogous 1,2,3-triazine derivatives. The objective is to facilitate a thorough investigation of its potential therapeutic value.

The 1,2,3-triazine scaffold is a recognized pharmacophore, with various derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Therefore, a systematic screening approach is warranted to elucidate the bioactivity profile of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide.

Synthesis of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide

While direct synthesis protocols for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide are not extensively documented, a plausible synthetic route can be adapted from the synthesis of its methyl ester analog, methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate.[3] The final amidation step is a standard organic transformation.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide.

Experimental Protocol:

-

Step 1: Synthesis of 5-Cyano-4,6-dimethyl-1,2,3-triazine. 3,5-Dimethyl-1H-pyrazole-4-carbonitrile is dissolved in a mixture of ethanol and aqueous sodium hydroxide. Hydroxylamine-O-sulfonic acid is added portion-wise while controlling the temperature. The reaction is stirred at room temperature. After workup and extraction, the crude product is obtained.[3]

-

Step 2: Synthesis of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. The crude 5-Cyano-4,6-dimethyl-1,2,3-triazine is subjected to acidic methanolysis to yield the corresponding methyl ester.[3]

-

Step 3: Synthesis of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide. The methyl ester is treated with a solution of ammonia in methanol or another suitable solvent under pressure and heat to afford the target carboxamide.

Characterization Data (Hypothetical):

| Parameter | Expected Value |

| Molecular Formula | C7H9N5O |

| Molecular Weight | 179.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.8-8.2 (br s, 2H, -CONH₂), 2.6 (s, 6H, 2 x -CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 166.0 (C=O), 158.0 (C4, C6), 120.0 (C5), 20.0 (-CH₃) |

| HRMS (ESI-TOF) | m/z: [M+H]⁺ Calculated for C₇H₁₀N₅O⁺; Found: [Value] |

Exploratory Biological Screening

Based on the known activities of other triazine derivatives, a tiered screening approach is recommended, beginning with broad cytotoxicity assays against a panel of cancer cell lines, followed by more specific mechanistic studies if significant activity is observed.

2.1. In Vitro Anticancer Screening

A primary screen for antiproliferative activity is crucial. The NCI-60 panel of human cancer cell lines is a standard for initial broad-spectrum anticancer screening. Alternatively, a focused panel representing different cancer types can be used.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Caption: Workflow for the MTT-based cell viability assay.

Data Presentation: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) should be determined for each cell line.

| Cell Line | Cancer Type | IC₅₀ (µM) for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide | IC₅₀ (µM) for Positive Control (e.g., Doxorubicin) |

| MCF-7 | Breast | [Value] | [Value] |

| MDA-MB-231 | Breast | [Value] | [Value] |

| A549 | Lung | [Value] | [Value] |

| HCT116 | Colon | [Value] | [Value] |

| HeLa | Cervical | [Value] | [Value] |

2.2. Mechanistic Studies

Should promising anticancer activity be identified, further studies to elucidate the mechanism of action are warranted. Based on literature for other triazines, potential targets include protein kinases and components of the DNA damage response pathway.[4][5][6]

Potential Signaling Pathways for Investigation:

Several signaling pathways are known to be modulated by various triazine derivatives and represent logical starting points for mechanistic investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]

- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antimicrobial agents. This document provides detailed application notes and protocols for the investigation of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide in common cell-based assays. While direct experimental data for this specific compound is limited in publicly available literature, the following protocols are based on established methodologies for analogous triazine compounds and serve as a comprehensive guide for initial screening and characterization.

Compound Information

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |

| 4,6-Dimethyl-1,2,3-triazine-5-carboxamide | CC1=NC(=C(N=N1)C)C(=O)N | 135659-91-5[1] | C₇H₉N₅O | 179.18 g/mol |

Note on Solubility: The solubility of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide should be empirically determined in relevant solvents such as DMSO, ethanol, and aqueous buffers to prepare stock solutions for cell-based assays.

Proposed Mechanism of Action (Hypothetical)

Based on the activities of structurally related triazine compounds, 4,6-Dimethyl-1,2,3-triazine-5-carboxamide may exhibit biological effects through various mechanisms. Many triazine derivatives have been reported to act as inhibitors of enzymes involved in cell proliferation, such as kinases or dihydrofolate reductase[2]. Some have also been shown to induce apoptosis or interfere with DNA synthesis[3][4]. The following signaling pathway diagram illustrates a hypothetical mechanism involving the inhibition of a critical kinase in a cancer-related pathway.

References

- 1. 135659-91-5|4,6-Dimethyl-1,2,3-triazine-5-carboxamide|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 1,3,5-Triazine Analogues With Selective Activity Against Pancreatic (Capan-1) and Colorectal (HCT-116) Carcinomas: Anticancer Potential and DNA-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Disclaimer: As of the current date, specific, validated analytical methods for the quantification of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide are not widely available in published literature. The following application notes and protocols are provided as detailed, scientifically plausible starting points for method development and validation, based on established principles for the analysis of similar small organic molecules, particularly triazine and carboxamide derivatives.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

Introduction: This application note describes a robust and reliable method for the quantification of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide in bulk drug substance or simple formulations using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection (RP-HPLC-UV). The method is designed for accuracy, precision, and linearity, making it suitable for quality control, purity assessment, and stability testing.

Principle: The compound is separated from impurities on a C18 reversed-phase column using an isocratic mobile phase of acetonitrile and water. Quantification is achieved by monitoring the UV absorbance at a wavelength corresponding to a high molar absorptivity for the analyte and comparing the peak area to that of a certified reference standard.

Workflow Diagram:

Caption: General workflow for chromatographic quantification.

Experimental Protocol: HPLC-UV

1. Instrumentation & Materials:

-

HPLC system with isocratic pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC-grade acetonitrile and water.

-

Reference Standard: 4,6-Dimethyl-1,2,3-triazine-5-carboxamide (>99.5% purity).

2. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile : Water (40:60, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-